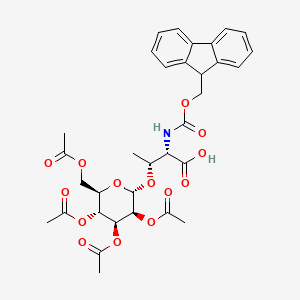
Fmoc-L-Thr(alpha-D-Man(Ac)4)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fmoc-L-Thr(alpha-D-Man(Ac)4)-OH, also known as Fmoc-L-Threonine-alpha-D-Mannosyl-4-Acetate, is an amino acid derivative commonly used in peptide synthesis. It is synthesized from the amino acid threonine, and is used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. Fmoc-L-Thr(alpha-D-Man(Ac)4)-OH is a versatile and powerful tool for peptide synthesis, and has numerous advantages and limitations for laboratory experiments.
Scientific Research Applications
Building Block in Solid-Phase Synthesis of Glycopeptides :
- Fmoc-L-Thr(alpha-D-Man(Ac)4)-OH has been utilized as a building block in the automated continuous-flow solid-phase synthesis of O-glycosylated heptadeca amino acid fragment of the insulin-like growth factor 1 (IGF-1). This application demonstrates its utility in the synthesis of complex glycopeptides, which are important in various biological processes and therapeutic applications (Jansson, Meldal, & Back, 1990).
Synthesis of O-glycosylated Tuftsins :
- This compound has been used in the synthesis of tuftsin derivatives, which are peptides with immunomodulatory properties. The synthesis involves the incorporation of O-glycosylated amino acid residues, demonstrating the compound's role in the modification of peptides for potential therapeutic uses (Filira et al., 2009).
Solid Phase Synthesis of Carbonylated Peptides :
- Fmoc-L-Thr(alpha-D-Man(Ac)4)-OH has been used in the solid-phase synthesis of peptides containing oxidatively modified amino acids, which are important for understanding the role of oxidative stress in biological systems and diseases (Waliczek et al., 2015).
Synthesis of Glycopeptides and Glycoconjugates :
- The compound has found application in the synthesis of various glycopeptides and glycoconjugates. These molecules are crucial in a wide range of biological processes, including cell signaling and immune response, and are potential targets for therapeutic intervention (Seifert, Ogawa, & Ito, 1999).
Development of Antitumor Neoglycopeptide Vaccines :
- This compound has been utilized in the development of synthetic glycopeptide vaccines targeting tumor-associated antigens. This highlights its potential use in cancer immunotherapy (Vichier‐Guerre et al., 2004).
properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28-,29+,30+,32+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSXZIRHPAUPGC-CVPHCDLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Thr(alpha-D-Man(Ac)4)-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

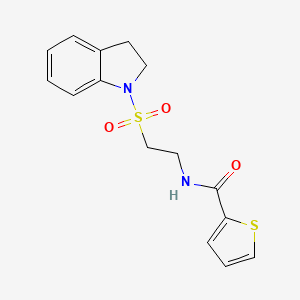
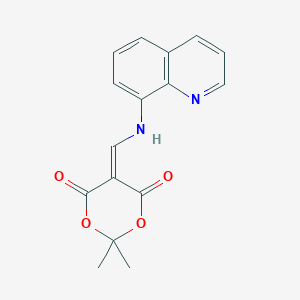
![3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2497626.png)
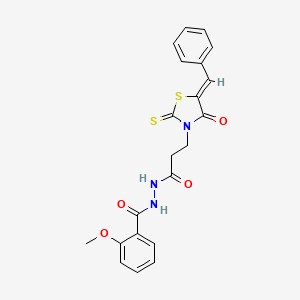
![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2497628.png)
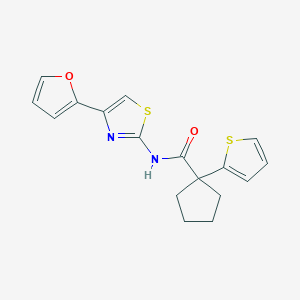
![Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate](/img/structure/B2497633.png)
![butyl 4-[6-fluoro-2-(morpholin-4-ylcarbonyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2497634.png)
![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497636.png)



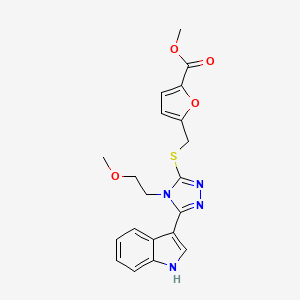
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497646.png)